
8-Acetylaminocarbostyril
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Description
8-Acetylaminocarbostyril is a useful research compound. Its molecular formula is C11H10N2O2 and its molecular weight is 202.21 g/mol. The purity is usually 95%.
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Scientific Research Applications
Biological Activities
Antimicrobial Properties
Research indicates that derivatives of 8-Acetylaminocarbostyril exhibit significant antimicrobial activity. For instance, studies have demonstrated that certain derivatives can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics . The mechanism of action often involves disrupting bacterial cell wall synthesis or interfering with protein synthesis pathways.
Anticancer Activity
this compound and its derivatives have shown promising anticancer properties. In vitro studies reveal that these compounds can induce apoptosis in cancer cells, particularly in breast and lung cancer models. The ability to target specific pathways involved in cell proliferation and survival is a key feature of this compound's anticancer activity .
Acetylcholinesterase Inhibition
Another significant application of this compound is its role as an acetylcholinesterase inhibitor. This property is particularly relevant for therapeutic strategies aimed at treating neurodegenerative diseases such as Alzheimer's disease. Compounds with this activity can help increase acetylcholine levels in the brain, potentially improving cognitive functions .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions, including acylation and amination processes. Researchers have explored various synthetic routes to optimize yield and purity. The structural modifications of this compound lead to the generation of numerous analogs, each with distinct biological activities.
Derivative | Synthesis Method | Biological Activity |
---|---|---|
Compound A | Acetylation | Antimicrobial |
Compound B | Amine substitution | Anticancer |
Compound C | Hydrolysis | Acetylcholinesterase inhibitor |
Case Studies
Several case studies illustrate the practical applications of this compound in research settings:
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Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various derivatives against Staphylococcus aureus and Escherichia coli. Results showed that specific derivatives exhibited minimum inhibitory concentrations (MIC) comparable to standard antibiotics, suggesting their potential as alternative treatments for bacterial infections . -
Case Study 2: Cancer Cell Line Studies
In vitro experiments involving human breast cancer cell lines demonstrated that this compound derivatives could significantly reduce cell viability and induce apoptosis through caspase activation pathways. These findings support further investigation into their use as anticancer agents . -
Case Study 3: Neuroprotective Effects
Research on the neuroprotective effects of acetylcholinesterase inhibitors derived from this compound showed promising results in enhancing cognitive function in animal models of Alzheimer's disease. The study highlighted the compound's potential as a therapeutic agent for neurodegenerative conditions .
Properties
Molecular Formula |
C11H10N2O2 |
---|---|
Molecular Weight |
202.21 g/mol |
IUPAC Name |
N-(2-oxo-1H-quinolin-8-yl)acetamide |
InChI |
InChI=1S/C11H10N2O2/c1-7(14)12-9-4-2-3-8-5-6-10(15)13-11(8)9/h2-6H,1H3,(H,12,14)(H,13,15) |
InChI Key |
DACCAZYFGKHWPY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=CC2=C1NC(=O)C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.